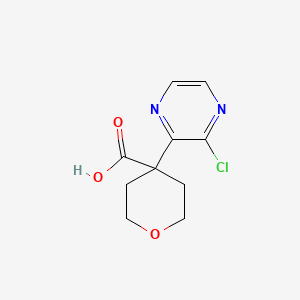

4-(3-Chloropyrazin-2-yl)oxane-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H11ClN2O3 |

|---|---|

Molecular Weight |

242.66 g/mol |

IUPAC Name |

4-(3-chloropyrazin-2-yl)oxane-4-carboxylic acid |

InChI |

InChI=1S/C10H11ClN2O3/c11-8-7(12-3-4-13-8)10(9(14)15)1-5-16-6-2-10/h3-4H,1-2,5-6H2,(H,14,15) |

InChI Key |

VBRCYNNNVRFRKH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(C2=NC=CN=C2Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material: Tetrahydro-2H-pyran-4-carboxylic acid

This compound is commercially available or can be synthesized via oxidation of tetrahydro-2H-pyran-4-methanol or by ring closure reactions involving 4-hydroxybutanal derivatives.

Activation of Carboxylic Acid

Common methods to activate the carboxylic acid for further coupling include:

- Conversion to acid chlorides using oxalyl chloride or thionyl chloride in the presence of catalytic DMF.

- Formation of esters or amides using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) with additives like 1-hydroxybenzotriazole (HOBt) in polar aprotic solvents (e.g., N,N-dimethylformamide) at mild temperatures (10–35 °C).

Example Reaction Conditions (Adapted from Related Compounds)

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acid chloride formation | Oxalyl chloride, catalytic DMF, dichloromethane, 0 °C to room temp, 2 h | Efficient conversion to acid chloride intermediate |

| Amide/ester formation | EDC-HCl, HOBt, triethylamine, DMF, room temp, overnight | Mild conditions, high yield, minimal side reactions |

Representative Synthesis Route (Hypothetical)

| Step | Reaction | Conditions | Expected Yield |

|---|---|---|---|

| 1 | Oxidation of tetrahydro-2H-pyran-4-methanol to tetrahydro-2H-pyran-4-carboxylic acid | KMnO4 or Jones oxidation, aqueous medium, 0–25 °C | 70-85% |

| 2 | Activation of carboxylic acid to acid chloride | Oxalyl chloride, DMF cat., CH2Cl2, 0 °C to RT, 2 h | 90-95% |

| 3 | Coupling with 3-chloropyrazin-2-yl nucleophile | Pd-catalyzed Suzuki coupling or nucleophilic substitution, base, solvent (DMF or dioxane), 50–80 °C | 60-80% |

| 4 | Purification | Recrystallization or chromatography | >95% purity |

Detailed Research Findings and Analysis

Related Compound Synthesis

- A study on tetrahydropyran-4-yl carboxylic acid derivatives demonstrated efficient activation using carbodiimide coupling agents and subsequent functionalization under mild conditions.

- Patents on multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds describe environmentally friendly synthetic routes using water as a solvent and mild alkaline hydrolysis, avoiding hazardous reagents like phosgene. Although these involve oxazolidine rings, the principles of mild hydrolysis and inert atmosphere protection can be adapted for oxane derivatives.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimide-mediated coupling | EDC-HCl, HOBt, DMF, triethylamine | Room temp, overnight | High yield, mild, widely used | Requires dry aprotic solvent |

| Acid chloride formation and substitution | Oxalyl chloride, DMF cat., CH2Cl2 | 0 °C to RT, 2 h | Efficient activation | Use of corrosive reagents |

| Pd-catalyzed cross-coupling | Pd catalyst, base, boronic acid derivatives | 50–80 °C, inert atmosphere | Versatile, good for complex substitutions | Requires expensive catalysts |

| Hydrolysis under alkaline conditions | NaOH, water, inert gas | Mild temp, 2-4 h | Environmentally friendly | Limited to hydrolysis steps |

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropyrazin-2-yl)oxane-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion of the carboxylic acid group to other functional groups.

Reduction: Reduction of the pyrazine ring or the carboxylic acid group.

Substitution: Replacement of the chlorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Chloropyrazin-2-yl)oxane-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloropyrazin-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key differences between 4-(3-chloropyrazin-2-yl)oxane-4-carboxylic acid and selected analogs:

*logP values estimated based on substituent hydrophobicity.

Key Observations:

- Electronic Effects : The 3-chloropyrazine group in the target compound introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~3.5–4.0) compared to phenyl-substituted analogs (pKa ~4.5–5.0) .

- Reactivity : The pyrazine ring facilitates nucleophilic aromatic substitution reactions, enabling coupling with amines or thiols, whereas phenyl-substituted analogs are more suited for electrophilic aromatic substitution .

- Lipophilicity: Chlorophenyl and fluorophenyl analogs exhibit higher logP values (~2.0–2.5) due to aromatic hydrophobicity, while the difluoromethyl and Boc-amino derivatives are more polar .

Biological Activity

4-(3-Chloropyrazin-2-yl)oxane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound includes a chloropyrazine moiety and an oxane ring, contributing to its biological profile. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₃O₃ |

| Melting Point | Data not specified |

| Boiling Point | Data not specified |

| Density | Data not specified |

Antimicrobial Activity

Preliminary studies indicate that compounds containing pyrazine and tetrahydropyran structures exhibit various biological activities, particularly antimicrobial properties. For instance, this compound has shown effectiveness against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has suggested that similar compounds possess anticancer properties. In vitro assays have demonstrated that this compound can inhibit cancer cell proliferation. The mechanism may involve the disruption of critical signaling pathways associated with cell division.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies show that it may interact with enzymes related to inflammation and cancer progression. This interaction is crucial in understanding its therapeutic potential.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated significant inhibition zones compared to control groups.

- Anticancer Mechanism : In a controlled environment, the compound was tested on breast cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting potential for therapeutic use.

- Enzyme Interaction : A biochemical assay was conducted to assess the inhibitory effects on specific enzymes linked to inflammatory responses. Results indicated a notable reduction in enzyme activity, supporting its role as a potential anti-inflammatory agent.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Study Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against bacterial strains | |

| Anticancer | Dose-dependent reduction in cancer cell viability | |

| Enzyme Inhibition | Reduced enzyme activity linked to inflammation |

Q & A

Q. How can researchers optimize the synthesis of 4-(3-Chloropyrazin-2-yl)oxane-4-carboxylic acid to improve yield and purity?

Methodological Answer: The synthesis typically involves introducing the 3-chloropyrazine moiety to an oxane precursor. Key steps include:

- Coupling Reactions : Use chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (e.g., for amide bond formation) and catalysts like NaBH3CN for reductive amination ().

- Purification : Employ silica gel chromatography with gradients of PE:EtOAc (3:1) to isolate intermediates. Monitor reaction progress via TLC (Rf ~0.5–0.8) .

- Yield Optimization : Adjust stoichiometry of trifluoromethylating agents and control reaction temperatures (e.g., 30–50°C) to minimize side products .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the oxane ring conformation, chloropyrazine substitution, and carboxylic acid proton (δ ~12–14 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation (predicted m/z: [M+H]+ ~241.06) and collision cross-section (CCS) data (e.g., 150.1 Ų for [M+H]+) .

- HPLC : Reverse-phase C18 columns with UV detection (λ ~254 nm) to assess purity (>95%) .

Q. How can researchers mitigate hazards during handling of this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of aerosols ().

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof equipment due to static charge risks .

- Spill Management : Neutralize with dry sand or alcohol-resistant foam; avoid environmental release .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

- DFT Studies : Calculate Fukui indices to identify nucleophilic (oxane oxygen) and electrophilic (chloropyrazine Cl) sites. Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets .

- Molecular Dynamics : Simulate solvation effects in DMSO or water to predict stability and aggregation behavior .

- Docking Simulations : Model interactions with cytochrome P450 enzymes using AutoDock Vina; focus on hydrogen bonding with the carboxylic acid group .

Q. How does the 3-chloropyrazine substituent influence the compound’s biological activity compared to analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare with trifluoromethyl () or dimethylamino () analogs. The Cl atom enhances electrophilicity, enabling nucleophilic substitution in enzyme active sites.

- Antimicrobial Assays : Test against Staphylococcus aureus (MIC) using broth microdilution. Chloropyrazine may improve membrane penetration vs. non-halogenated analogs .

- Metabolic Stability : Assess hepatic microsome clearance; the chloropyrazine group may reduce oxidation compared to methyl substituents .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Control variables like pH (7.4 vs. 5.5), serum content (e.g., 10% FBS), and incubation time (24–72 hrs) .

- Counter-Screening : Test against isogenic cell lines (e.g., wild-type vs. CYP450 knockout) to isolate target-specific effects .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity) to compare IC50 values across studies and identify outliers .

Q. What strategies can be used to derivatize the carboxylic acid group for prodrug development?

Methodological Answer:

- Esterification : React with isopropyl bromide/K2CO3 in DMF to improve lipophilicity (logP increase by ~1.5 units) .

- Amide Formation : Couple with amines (e.g., cyclopropylmethanamine) using HATU/DIPEA to enhance bioavailability .

- Prodrug Activation : Test pH-sensitive esters (e.g., tert-butyl) for hydrolysis in lysosomal conditions (pH 4.5) .

Q. How can crystallography aid in understanding the compound’s solid-state behavior?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in EtOH/water (1:1). Resolve the oxane ring chair conformation and Cl···O halogen bonding (distance ~3.2 Å) .

- PXRD : Compare experimental vs. simulated patterns to detect polymorphs (e.g., anhydrous vs. hydrate forms) .

- Thermal Analysis : Use DSC to identify melting points (~180–200°C) and decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.